Cas no 2228184-76-5 (2,2,2-trifluoro-1-(3-methoxy-1,2-oxazol-5-yl)ethan-1-amine)

2,2,2-trifluoro-1-(3-methoxy-1,2-oxazol-5-yl)ethan-1-amine structure
2228184-76-5 structure
商品名:2,2,2-trifluoro-1-(3-methoxy-1,2-oxazol-5-yl)ethan-1-amine
CAS番号:2228184-76-5
MF:C6H7F3N2O2
メガワット:196.127191781998
CID:6419946
PubChem ID:165850278

2,2,2-trifluoro-1-(3-methoxy-1,2-oxazol-5-yl)ethan-1-amine 化学的及び物理的性質

名前と識別子

    • 2,2,2-trifluoro-1-(3-methoxy-1,2-oxazol-5-yl)ethan-1-amine
    • 2228184-76-5
    • EN300-1964282
    • インチ: 1S/C6H7F3N2O2/c1-12-4-2-3(13-11-4)5(10)6(7,8)9/h2,5H,10H2,1H3
    • InChIKey: BQNURDCFGYPZFU-UHFFFAOYSA-N
    • ほほえんだ: FC(C(C1=CC(=NO1)OC)N)(F)F

計算された属性

  • せいみつぶんしりょう: 196.04596196g/mol
  • どういたいしつりょう: 196.04596196g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 7
  • 重原子数: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 176
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 61.3Ų
  • 疎水性パラメータ計算基準値(XlogP): 0.7

2,2,2-trifluoro-1-(3-methoxy-1,2-oxazol-5-yl)ethan-1-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1964282-1.0g
2,2,2-trifluoro-1-(3-methoxy-1,2-oxazol-5-yl)ethan-1-amine
2228184-76-5
1g
$1701.0 2023-05-27
Enamine
EN300-1964282-5.0g
2,2,2-trifluoro-1-(3-methoxy-1,2-oxazol-5-yl)ethan-1-amine
2228184-76-5
5g
$4930.0 2023-05-27
Enamine
EN300-1964282-10.0g
2,2,2-trifluoro-1-(3-methoxy-1,2-oxazol-5-yl)ethan-1-amine
2228184-76-5
10g
$7312.0 2023-05-27
Enamine
EN300-1964282-10g
2,2,2-trifluoro-1-(3-methoxy-1,2-oxazol-5-yl)ethan-1-amine
2228184-76-5
10g
$7312.0 2023-09-17
Enamine
EN300-1964282-0.25g
2,2,2-trifluoro-1-(3-methoxy-1,2-oxazol-5-yl)ethan-1-amine
2228184-76-5
0.25g
$1564.0 2023-09-17
Enamine
EN300-1964282-2.5g
2,2,2-trifluoro-1-(3-methoxy-1,2-oxazol-5-yl)ethan-1-amine
2228184-76-5
2.5g
$3332.0 2023-09-17
Enamine
EN300-1964282-0.05g
2,2,2-trifluoro-1-(3-methoxy-1,2-oxazol-5-yl)ethan-1-amine
2228184-76-5
0.05g
$1428.0 2023-09-17
Enamine
EN300-1964282-0.5g
2,2,2-trifluoro-1-(3-methoxy-1,2-oxazol-5-yl)ethan-1-amine
2228184-76-5
0.5g
$1632.0 2023-09-17
Enamine
EN300-1964282-5g
2,2,2-trifluoro-1-(3-methoxy-1,2-oxazol-5-yl)ethan-1-amine
2228184-76-5
5g
$4930.0 2023-09-17
Enamine
EN300-1964282-0.1g
2,2,2-trifluoro-1-(3-methoxy-1,2-oxazol-5-yl)ethan-1-amine
2228184-76-5
0.1g
$1496.0 2023-09-17

2,2,2-trifluoro-1-(3-methoxy-1,2-oxazol-5-yl)ethan-1-amine 関連文献

2,2,2-trifluoro-1-(3-methoxy-1,2-oxazol-5-yl)ethan-1-amineに関する追加情報

Introduction to 2,2,2-Trifluoro-1-(3-Methoxy-1,2-Oxazol-5-Yl)Ethan-1-Amine (CAS No. 2228184-76-5)

The compound 2,2,2-trifluoro-1-(3-methoxy-1,2-oxazol-5-yl)ethan-1-amine (CAS No. 2228184-76-5) is a highly specialized organic molecule with significant potential in various fields of chemistry and pharmacology. This compound is characterized by its unique structure, which includes a trifluoromethyl group attached to an ethanamine backbone and a substituted oxazole ring. The presence of the trifluoromethyl group imparts unique electronic and steric properties to the molecule, making it an interesting candidate for further research and application.

Recent studies have highlighted the importance of oxazole derivatives in medicinal chemistry due to their ability to act as bioisosteres or scaffolds for drug design. The oxazole ring in this compound is further substituted with a methoxy group at the 3-position, which could enhance its solubility and bioavailability. The combination of these structural features makes CAS No. 2228184-76-5 a promising compound for exploring novel therapeutic agents.

From a synthetic perspective, the preparation of CAS No. 2228184-76-5 involves multi-step reactions that require precise control over reaction conditions to achieve high yields and purity. Researchers have employed various strategies, including nucleophilic substitution and coupling reactions, to synthesize this compound efficiently. The use of modern catalytic systems has further enhanced the selectivity and scalability of these reactions.

In terms of applications, CAS No. 2228184-76-5 has shown potential in several areas. For instance, its trifluoromethyl group could serve as a bioisostere for other functional groups in drug design, potentially leading to novel therapeutic agents with improved pharmacokinetic profiles. Additionally, the oxazole ring's versatility allows for further functionalization, enabling the creation of libraries of related compounds for high-throughput screening.

Recent advancements in computational chemistry have also provided deeper insights into the properties of CAS No. 2228184-76-5. Quantum mechanical calculations have revealed its electronic structure and reactivity patterns, which are critical for understanding its interactions with biological targets. These studies have been complemented by experimental data from spectroscopic analyses and thermodynamic measurements.

The stability and reactivity of CAS No. 2228184-76 are also areas of active research interest. Studies have shown that the trifluoromethyl group contributes significantly to the molecule's stability under various conditions. However, its reactivity towards nucleophiles and electrophiles remains an area requiring further investigation to fully exploit its potential in organic synthesis.

In conclusion, CAS No. 2000000000 represents a fascinating example of how structural complexity can lead to versatile chemical behavior. Its unique combination of functional groups positions it as a valuable tool in both academic research and industrial applications.

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